2-Chloro-5-(trifluoromethyl)phenacyl bromide
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Overview
Description
2-Chloro-5-(trifluoromethyl)phenacyl bromide, also known as CTFB, is a synthetic compound commonly used in laboratory experiments. CTFB is a type of bromoacetate ester and is a member of the chloroacetophenone family. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and is a stable compound at room temperature. CTFB is a versatile compound that has a wide range of applications in scientific research.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Suzuki Coupling Reaction : 2-Chloro-5-(trifluoromethyl)phenacyl bromide serves as a reactant in Suzuki coupling reactions. These reactions allow the synthesis of aryl- and heteroarylfurocoumarins, which have applications in medicinal chemistry and materials science .
- Rap-Stoermer Condensation : When heated, benzenesulfinic acid ammonium salt reacts with 2-(trifluoromethyl)phenacyl bromide to yield β-keto sulfones. This reaction is useful in the synthesis of various organic compounds .
TiO2 Nanocatalyst Preparation
- Catalysis and Environmental Applications : Researchers have prepared TiO2 nanocatalysts using sol-gel methods and characterized them using FT-IR and scanning electron microscopy (SEM). These nanocatalysts find applications in photocatalysis, water purification, and environmental remediation .
Mechanism of Action
Target of Action
Related compounds have been known to interact with various receptors and enzymes .
Biochemical Pathways
It’s known that related compounds can participate in reactions such as the suzuki-miyaura coupling and cu-catalyzed amidation .
Pharmacokinetics
Its bioavailability would depend on these properties, which are influenced by factors such as molecular weight (301.49 ) and physical form (solid ).
Action Environment
Environmental factors such as temperature and pH could influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)phenacyl bromide. For instance, it’s recommended to store the compound at 2-8°C .
properties
IUPAC Name |
2-bromo-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTHTWZIUKRHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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